N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide
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Overview
Description
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide is a complex organic compound featuring a thiazole and triazole ring system. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide typically involves multiple steps:
Formation of the Thiazole Ring: This can be achieved by reacting 4-chlorophenyl isothiocyanate with a suitable amine under reflux conditions.
Construction of the Triazole Ring: The thiazole intermediate is then reacted with hydrazine hydrate and an appropriate aldehyde to form the triazole ring.
Linking the Thiazole-Triazole Moiety to Oxalamide: The final step involves coupling the thiazole-triazole intermediate with 3,4-dimethylaniline in the presence of oxalyl chloride under anhydrous conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include:
Catalysis: Using catalysts to improve reaction efficiency.
Solvent Selection: Choosing solvents that maximize solubility and reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions can occur at the triazole ring, potentially altering its biological activity.
Substitution: Electrophilic and nucleophilic substitution reactions are possible at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate or hydrogen peroxide.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Substitution Reagents: Halogens or alkylating agents under acidic or basic conditions.
Major Products
Oxidation Products: Oxidized derivatives of the thiazole ring.
Reduction Products: Reduced forms of the triazole ring.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Medicinal Chemistry: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Biological Studies: Used in studies to understand its interaction with biological targets such as enzymes and receptors.
Industrial Applications: Potential use in the development of new materials with specific chemical properties.
Mechanism of Action
The compound exerts its effects primarily through interaction with biological macromolecules:
Molecular Targets: Enzymes, receptors, and DNA.
Pathways Involved: Inhibition of enzyme activity, disruption of cellular processes, and interference with DNA replication.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds like sulfathiazole and ritonavir.
Triazole Derivatives: Compounds such as fluconazole and anastrozole.
Uniqueness
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide is unique due to its combined thiazole and triazole rings, which may confer distinct biological activities and chemical properties not seen in simpler analogs.
Biological Activity
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethylphenyl)oxalamide is a complex organic compound that belongs to the class of 1,2,4-triazole derivatives. This compound exhibits a variety of biological activities, making it a significant subject of research in medicinal chemistry. The following sections detail its biological activity, structure-activity relationships (SAR), and potential applications.
Chemical Structure and Properties
- Molecular Formula : C21H17ClN5O2S
- Molecular Weight : 457.9 g/mol
- CAS Number : 894038-12-1
The compound features a thiazolo[3,2-b][1,2,4]triazole ring fused with an oxalamide moiety. This unique structural arrangement contributes to its diverse biological activities.
Antifungal Activity
Recent studies highlight the antifungal potential of 1,2,4-triazole derivatives. The presence of the triazole ring is crucial for their activity against various fungal strains. For instance, compounds structurally similar to this compound have demonstrated significant antifungal properties against pathogens such as Candida and Aspergillus species .
Anticancer Activity
The compound has shown promise in anticancer research. Triazoles are known for their ability to inhibit specific enzymes involved in cancer progression. Studies indicate that similar compounds can induce apoptosis in cancer cells through pathways involving cyclooxygenase inhibition . The oxalamide group may enhance this activity by improving solubility and cellular uptake.
Antibacterial Activity
In addition to antifungal and anticancer properties, derivatives of 1,2,4-triazoles have exhibited antibacterial effects. Research has documented their efficacy against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of nucleic acid synthesis .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several key structural features:
Structural Feature | Impact on Activity |
---|---|
Thiazole Ring | Enhances antifungal activity by interacting with fungal enzymes. |
Triazole Moiety | Essential for broad-spectrum antifungal and antibacterial properties. |
Oxalamide Group | Improves solubility and bioavailability; may enhance anticancer effects. |
Chlorophenyl Substitution | Increases lipophilicity and potential for membrane penetration. |
Case Studies and Research Findings
A review of literature reveals several case studies demonstrating the efficacy of triazole derivatives:
- Antifungal Efficacy : A study published in PubMed Central found that certain 1,2,4-triazole derivatives exhibited IC50 values in the low micromolar range against Candida albicans, indicating potent antifungal activity .
- Anticancer Properties : Research conducted on triazole derivatives revealed that they could induce cell cycle arrest and apoptosis in various cancer cell lines through modulation of apoptotic pathways .
- Bacterial Resistance : A comparative study showed that triazole compounds had comparable or superior activity against resistant strains of Staphylococcus aureus compared to traditional antibiotics .
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-N'-(3,4-dimethylphenyl)oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2S/c1-13-3-8-17(11-14(13)2)25-21(30)20(29)24-10-9-18-12-31-22-26-19(27-28(18)22)15-4-6-16(23)7-5-15/h3-8,11-12H,9-10H2,1-2H3,(H,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBQXLMQDAWWAEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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